2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is a complex organic compound characterized by its chloro, phenyl, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzoic acid with 3-phenylprop-2-enoyl isothiocyanate under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form carboxylic acid derivatives.
Reduction: : The chloro group can be reduced to form a corresponding amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro position.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives, such as esters and amides.
Reduction: : Formation of amines.
Substitution: : Formation of substituted benzene derivatives.
Scientific Research Applications
2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and carboxylic acid groups may play a role in binding to enzymes or receptors, leading to biological or chemical activity.
Comparison with Similar Compounds
2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid can be compared with other similar compounds, such as:
2-chlorobenzoic acid: : Lacks the phenylprop-2-enoyl and carbamothioyl groups.
3-phenylprop-2-enoyl isothiocyanate: : Lacks the benzoic acid and chloro groups.
2-chloro-5-aminobenzoic acid: : Lacks the phenylprop-2-enoyl and carbamothioyl groups.
Properties
IUPAC Name |
2-chloro-5-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-14-8-7-12(10-13(14)16(22)23)19-17(24)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H,22,23)(H2,19,20,21,24)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZRLDQIHNGUBJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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